6-(2,6-Difluorophenoxy)hexan-1-ol
Description
6-(2,6-Difluorophenoxy)hexan-1-ol is a fluorinated alcohol featuring a hexanol backbone substituted with a 2,6-difluorophenoxy group. While direct studies on its physicochemical or biological properties are sparse in the provided evidence, its structural analogs and derivatives highlight the significance of the 2,6-difluorophenoxy motif in medicinal and synthetic chemistry.
Properties
IUPAC Name |
6-(2,6-difluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-10-6-5-7-11(14)12(10)16-9-4-2-1-3-8-15/h5-7,15H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDENLPLZCOATFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCCCCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Variants: Thiol vs. Alcohol
Compound: 6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1)
- Key Differences : Replaces the hydroxyl (-OH) group with a thiol (-SH) moiety.
- Implications :
- Applications: No specific uses are cited, but thiols are often utilized in metal coordination or as intermediates in organosulfur chemistry.
Structural Isomers: Fluorine Positioning and Backbone Modifications
Compound: Pamapimod (6-(2,4-difluorophenoxy)-8-methylpyridopyrimidinone)
- Key Differences: Fluorine substituents at the 2,4-positions on the phenoxy ring versus 2,6-positions in the target compound. Pyridopyrimidinone core vs. hexanol backbone.
- Implications: The 2,4-difluorophenoxy group in pamapimod contributes to kinase inhibition (e.g., p38 MAP kinase), suggesting that fluorine positioning influences target selectivity . The rigid heterocyclic framework of pamapimod contrasts with the flexible hexanol chain, which may alter bioavailability or binding kinetics.
Compound : 5-Hexen-1-ol, 6,6-difluoro (CAS: 136103-92-9)
- Key Differences: Features a terminal alkene and geminal difluoro groups at C6 vs. the saturated hexanol chain and 2,6-difluorophenoxy group.
Comparative Data Table
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